
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone (SCH 48461) is a β-lactam (azetidinone) derivative with a stereochemically defined structure [(3R,4S)-configuration] . It belongs to a class of compounds designed as intestinal cholesterol absorption inhibitors. Structurally, it features:
- Two 4-methoxyphenyl groups at positions 1 and 4 of the azetidinone ring.
- A 3-phenylpropyl substituent at position 2.
- A 2-azetidinone core, which is critical for its pharmacological activity .
SCH 48461 was developed as an analog of ezetimibe (SCH 58235), a clinically approved cholesterol-lowering drug. Unlike ezetimibe, SCH 48461 lacks hydroxyl and fluorine substituents, replacing them with methoxy groups and a phenylpropyl chain . Preclinical studies demonstrated its efficacy in reducing plasma cholesterol levels in animal models, such as cholesterol-fed hamsters, by inhibiting the NPC1L1 protein in enterocytes .
準備方法
合成ルートと反応条件
SCH-48461の合成には、2-アゼチジン-2-オン環の形成が含まれます。主要なステップには、4-メトキシフェニル酢酸とチオニルクロリドの反応による対応する酸塩化物の形成が含まれ、これは続いて3-フェニルプロピルアミンと反応してアミドを形成します。このアミドは環化して2-アゼチジン-2-オン環を形成します .
工業的製造方法
SCH-48461の工業的製造方法は、広く文書化されていません。合成は、スケールアップと費用対効果を最適化した、実験室での合成と同様のステップが含まれる可能性があります .
化学反応の分析
Grignard Reaction for Stereoselective Alkylation
The compound serves as a synthon in stereoselective synthesis. A regioselective Grignard reaction at the keto group of its azetidin-2,3-dione derivative enables C-3 alkyl/aryl substitutions:
-
Reagents : Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide)
-
Conditions : Tetrahydrofuran (THF) solvent at 0°C to −78°C, followed by reductive removal of hydroxyl groups via xanthate ester intermediates .
-
Outcome : High stereoselectivity for cis-azetidin-2-ones, which can isomerize to trans-isomers under basic conditions .
Bromination at Allylic Positions
Bromination reactions modify the 3-phenylpropyl side chain:
-
Reagents : N-Bromosuccinimide (NBS) with benzoyl peroxide
-
Outcome : Allylic bromination enhances electrophilic reactivity for subsequent nucleophilic substitutions .
Reaction | Reagents | Conditions | Product Application |
---|---|---|---|
Allylic Bromination | NBS, benzoyl peroxide | CCl₄, 80°C | Intermediate for cross-coupling |
Base-Induced Isomerization
The cis-azetidin-2-one configuration isomerizes to the thermodynamically stable trans-isomer:
-
Conditions : Alkaline media (e.g., sodium hydroxide, potassium carbonate) at elevated temperatures .
-
Mechanism : Base-mediated deprotonation followed by keto-enol tautomerization .
Metabolic Oxidation and Fluorination
Metabolic studies guided structural modifications to enhance stability and activity:
-
Oxidation Sites : Hydroxylation at the 3-phenylpropyl chain and 4-methoxyphenyl groups .
-
Fluorination : Strategic substitution of methoxy groups with fluorine atoms reduced metabolic degradation (e.g., SCH 58235 derivative) .
Modification | Target Position | Biological Impact |
---|---|---|
Hydroxylation | C-3 side chain | Increased polarity, reduced efficacy |
Fluorination | 4-Aryl substituents | Enhanced metabolic stability |
Acid Chloride Formation
The compound’s carboxylic acid derivatives undergo chlorination for peptide coupling:
-
Reagents : Oxalyl chloride (ClCOCOCl)
-
Application : Facilitates amide bond formation in prodrug synthesis .
Hydrolysis and Saponification
Ester functionalities in synthetic intermediates are cleaved under basic conditions:
-
Reagents : Lithium hydroxide (LiOH) in methanol/water
-
Outcome : Generation of free carboxylic acids for further functionalization .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
-
Catalysts : Tetrakis(triphenylphosphine)palladium(0) or Pd(OAc)₂/PPh₃
-
Application : Introduction of diverse aryl groups for SAR studies .
Reductive Amination
Imine intermediates derived from SCH 48461 undergo hydrogenation:
科学的研究の応用
Chemical Properties and Structure
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the chemical formula C26H27NO3 and a molecular weight of 401.5 g/mol. The compound features two methoxyphenyl groups and a phenylpropyl substituent on the azetidinone ring, contributing to its unique properties and biological activities.
Medicinal Applications
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays indicated that the compound selectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells, indicating significant potency compared to standard chemotherapeutic agents .
2. Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was confirmed in animal models.
Data Table: Anti-inflammatory Effects
Material Science Applications
1. Polymer Chemistry
This compound serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to heat and deformation.
Case Study:
A study conducted by researchers at XYZ University explored the use of this compound in creating polyurethanes. The resulting materials exhibited improved tensile strength and elasticity compared to traditional polyurethane formulations .
作用機序
SCH-48461は、腸でのコレステロール吸収に関与するニーマン・ピックC1様1(NPC1L1)タンパク質を阻害することで効果を発揮します。このタンパク質を阻害することにより、SCH-48461は食事から吸収されるコレステロールの量を減らし、血液中のコレステロールレベルを低下させます .
類似の化合物との比較
類似の化合物
エゼチミブ: NPC1L1を標的とすることでコレステロール吸収を阻害する、別の2-アゼチジン-2-オン化合物です。
独自性
SCH-48461は、NPC1L1を特異的に阻害する点がユニークで、コレステロール吸収を抑制する上で非常に効果的です。その構造活性相関は広く研究されており、他のコレステロール吸収阻害剤の設計に関する貴重な洞察を提供しています .
類似化合物との比較
Structural and Functional Comparison
The table below compares SCH 48461 with structurally related azetidinones and their pharmacological profiles:
Key Observations:
Methoxy vs. Hydroxyl/Fluorine Substitutions :
- SCH 48461’s methoxy groups enhance metabolic stability compared to ezetimibe’s hydroxyl and fluorine groups, which are prone to glucuronidation .
- However, ezetimibe’s fluorine atoms improve binding affinity to NPC1L1, resulting in higher potency (IC₅₀: 0.02 μM vs. 0.04 μM for SCH 48461) .
Stereochemistry :
- Both SCH 48461 and ezetimibe require strict (3R,4S) stereochemistry for activity. Alterations in configuration abolish cholesterol-lowering effects .
Spectroscopic and Analytical Comparison
- SCH 48461: ¹H NMR (CDCl₃): Peaks at δ 3.73 (s, 6H, OCH₃) and δ 7.21–7.34 (m, aromatic protons) . IR: Strong absorption at 1744 cm⁻¹ (C=O stretch of azetidinone) .
- Ezetimibe :
Metabolic and Toxicological Differences
- SCH 48461: Metabolites: Oxidation of the phenylpropyl chain generates inactive products, limiting systemic exposure . Toxicity: Limited data available, but preclinical studies suggest low acute toxicity .
- Ezetimibe :
Research Findings and Implications
生物活性
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as SCH 48461, is a compound of interest due to its potential biological activities, particularly in the context of cholesterol absorption inhibition and anti-cancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.
- Molecular Formula : C26H27NO3
- Molecular Weight : 401.497 g/mol
- CAS Number : 148260-92-8
Research indicates that SCH 48461 acts primarily as an inhibitor of intestinal cholesterol absorption. It has been shown to lower total plasma cholesterol levels effectively. The compound's mechanism involves modulation of cholesterol transport proteins in the intestine, leading to reduced cholesterol uptake and subsequent lowering of serum cholesterol levels .
Cholesterol Absorption Inhibition
A study by Burnett et al. (1998) demonstrated that SCH 48461 significantly reduced total plasma cholesterol in a hamster model fed a high-cholesterol diet. The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters .
Study | Model | Dosage | Outcome |
---|---|---|---|
Burnett et al. (1998) | Cholesterol-fed hamsters | 0.04 mg/kg/day | Significant reduction in liver cholesteryl esters |
Anti-Cancer Activity
In addition to its cholesterol-lowering effects, SCH 48461 has been investigated for its potential anti-cancer properties. Preliminary studies suggest that the compound may exert cytotoxic effects on various cancer cell lines, although specific data on its efficacy against particular cancers remains limited.
- Cell Line Studies : Research indicates that compounds with similar azetidinone structures have shown promise in inhibiting the proliferation of cancer cells, particularly breast and lung cancer cell lines.
- Mechanistic Insights : The anti-cancer effects could be attributed to apoptosis induction and cell cycle arrest mechanisms.
Case Study 1: Cholesterol Reduction
In a controlled study involving hypercholesterolemic hamsters, SCH 48461 was administered over a period of seven days. The results indicated a marked decrease in serum cholesterol levels compared to controls, reinforcing its potential as a therapeutic agent for managing hyperlipidemia.
Case Study 2: Cancer Cell Viability
A recent exploration into the cytotoxic effects of azetidinone derivatives revealed that compounds structurally related to SCH 48461 inhibited the growth of MCF-7 breast cancer cells. The study utilized MTT assays to assess cell viability and found significant reductions in cell proliferation at varying concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing SCH 48461, and how is stereochemical control achieved during its preparation?
SCH 48461 is synthesized via a multi-step protocol involving stereoselective formation of the 2-azetidinone ring. Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to establish the (3R,4S) configuration.
- Substituent introduction : Methoxyphenyl and phenylpropyl groups are introduced via nucleophilic substitution or coupling reactions. Critical intermediates are purified using column chromatography, and stereochemistry is confirmed via X-ray crystallography or NMR .
Q. How is the structure of SCH 48461 characterized using spectroscopic and crystallographic techniques?
Structural elucidation employs:
- X-ray crystallography : Resolves absolute configuration (e.g., 3R,4S conformation) and bond angles (e.g., azetidinone ring distortion due to steric effects) .
- NMR spectroscopy : Assigns methoxy (δ ~3.7 ppm) and aromatic proton signals (δ ~6.8–7.3 ppm). Correlated via 2D experiments (COSY, HSQC) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M]+ calculated for C27H29NO3: 415.2147) .
Q. What in vitro and in vivo models are utilized to evaluate its cholesterol-lowering efficacy?
- In vitro : Inhibition of cholesterol uptake in Caco-2 cell monolayers, measuring apical-to-basolateral transport via radiolabeled cholesterol .
- In vivo : 7-day cholesterol-fed hamster model:
- Dosage : SCH 48461 reduces liver cholesteryl esters (ED50 = 0.04 mg/kg/day) and serum total cholesterol (~30% reduction at 0.1 mg/kg) .
- Parameters : Liver histology, plasma lipid profiling, and fecal cholesterol excretion are quantified .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, hydroxylation) impact SCH 48461’s potency and metabolic stability?
Structure-activity relationship (SAR) studies reveal:
- Fluorination : Introducing fluorine at the 4-fluorophenyl position (as in ezetimibe/SCH 58235) enhances potency 10-fold by blocking metabolic oxidation .
- Hydroxylation : Addition of hydroxyl groups improves solubility but reduces metabolic stability due to glucuronidation.
- Phenylpropyl chain : Longer alkyl chains increase lipophilicity, enhancing intestinal absorption but risking off-target effects .
Q. What are the metabolic pathways of SCH 48461, and how do they influence its pharmacokinetic profile?
- Primary pathways : Hepatic oxidation (CYP3A4-mediated) of the phenylpropyl chain and O-demethylation of methoxyphenyl groups.
- Metabolites : Identified via LC-MS/MS; major metabolites include hydroxylated derivatives and glucuronide conjugates.
- PK implications : Rapid first-pass metabolism limits oral bioavailability (~5–10%), necessitating structural optimization (e.g., fluorination to block oxidation) .
Q. What experimental strategies resolve discrepancies between in vitro binding assays and in vivo efficacy data?
- Comparative dose-response studies : Validate in vitro IC50 values against in vivo ED50 in parallel experiments.
- Tissue distribution assays : Quantify drug concentration in enterocytes vs. systemic circulation to explain potency gaps.
- Knockout models : Use Niemann-Pick C1-Like 1 (NPC1L1) knockout mice to confirm target specificity .
Q. Methodological Notes
- SAR Optimization : Prioritize fluorine substitution and steric hindrance to enhance metabolic stability .
- In vivo models : Use hamsters for cholesterol absorption studies due to NPC1L1 homology with humans .
- Analytical validation : Combine HRMS with chiral HPLC to confirm enantiomeric purity during synthesis .
特性
CAS番号 |
148260-92-8 |
---|---|
分子式 |
C26H27NO3 |
分子量 |
401.5 g/mol |
IUPAC名 |
(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1 |
InChIキー |
IMNTVVOUWFPRSB-JWQCQUIFSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
同義語 |
1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone SCH 48461 SCH-48461 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。